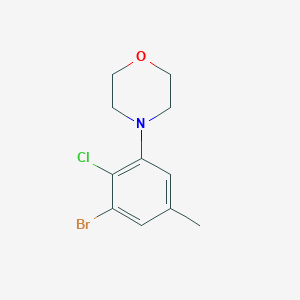![molecular formula C12H15N3 B13865864 2-[(Dimethylamino)methyl]-6-quinolinamine](/img/structure/B13865864.png)
2-[(Dimethylamino)methyl]-6-quinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Dimethylamino)methyl]quinolin-6-amine is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(dimethylamino)methyl]quinolin-6-amine typically involves the reaction of quinoline with dimethylamine. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . Another method is the Doebner-Miller synthesis, which uses a separately prepared α,β-unsaturated carbonyl compound .
Industrial Production Methods
Industrial production of quinoline derivatives often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and solvents that can be recycled and reused is also common in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methyl]quinolin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinolines, which can have different biological activities and applications .
Scientific Research Applications
2-[(Dimethylamino)methyl]quinolin-6-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antimalarial properties.
Medicine: It has shown promise in the development of new anticancer agents.
Industry: Used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 2-[(dimethylamino)methyl]quinolin-6-amine involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer effects. The compound’s dimethylamino group plays a crucial role in its binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Ferroquine: A derivative of chloroquine with enhanced antimalarial activity.
Bedaquiline: A diarylquinoline used to treat multidrug-resistant tuberculosis.
Uniqueness
2-[(Dimethylamino)methyl]quinolin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]quinolin-6-amine |
InChI |
InChI=1S/C12H15N3/c1-15(2)8-11-5-3-9-7-10(13)4-6-12(9)14-11/h3-7H,8,13H2,1-2H3 |
InChI Key |
RNBVCCIKTUIEQF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NC2=C(C=C1)C=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



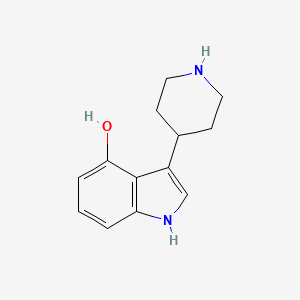
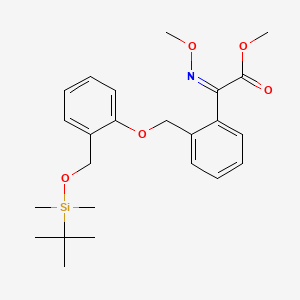
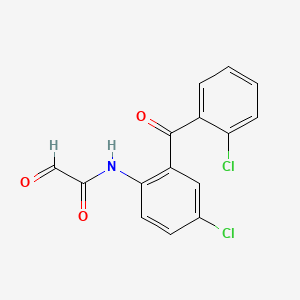
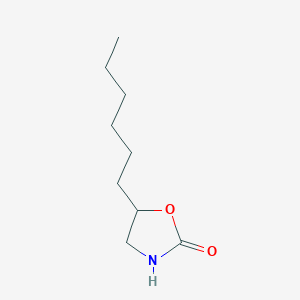
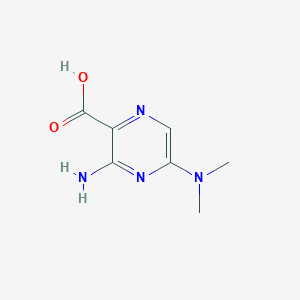
![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine](/img/structure/B13865814.png)
![[3-[(3,5-Dimethylphenyl)methoxy]phenyl]methanol](/img/structure/B13865815.png)
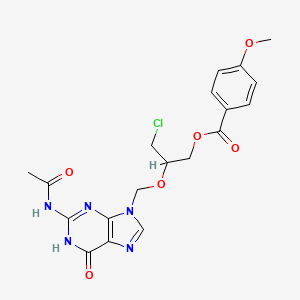
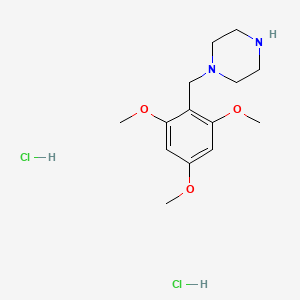
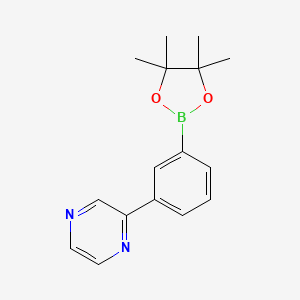
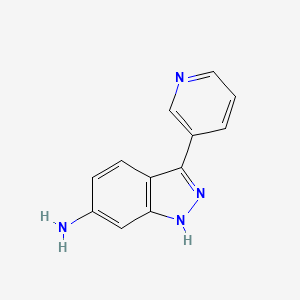
![2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol](/img/structure/B13865855.png)
